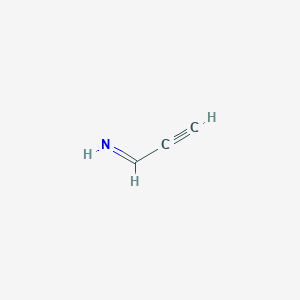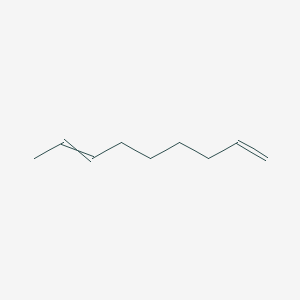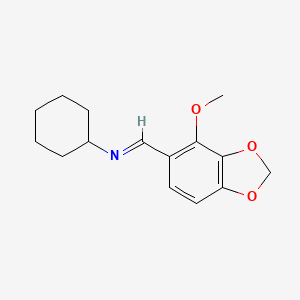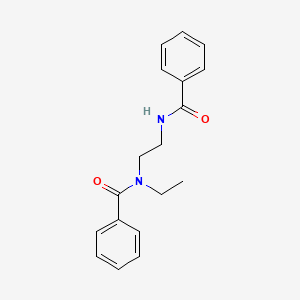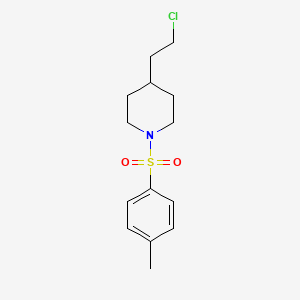
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a 4-methylbenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine typically involves the reaction of piperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: None required, but bases like sodium hydroxide or potassium carbonate are used
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile; temperatures around 25-60°C.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; solvents like dichloromethane; temperatures around 0-25°C.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran; temperatures around 0-25°C.
Major Products
Substitution: Corresponding substituted piperidine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfide derivatives.
Scientific Research Applications
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-1-(4-methylphenylsulfonyl)piperidine
- 4-(2-Chloroethyl)-1-(4-methylbenzenesulfonyl)pyrrolidine
- 4-(2-Chloroethyl)-1-(4-methylbenzenesulfonyl)morpholine
Uniqueness
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
93172-02-2 |
|---|---|
Molecular Formula |
C14H20ClNO2S |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H20ClNO2S/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16/h2-5,13H,6-11H2,1H3 |
InChI Key |
HSTVNUZBGXDPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
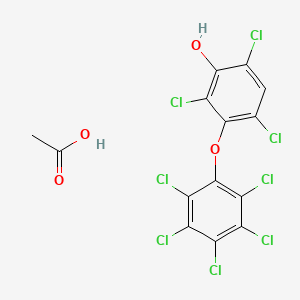
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
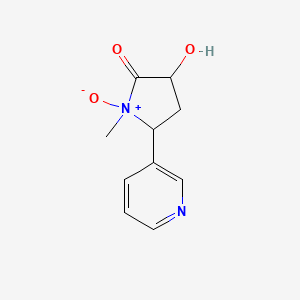
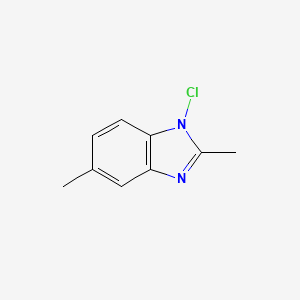

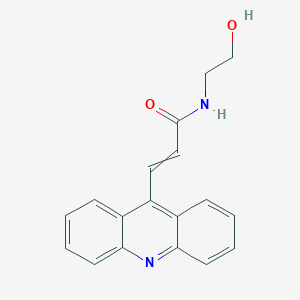
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
